4,6-dichloro-3-phenylpyridazine basic properties
4,6-dichloro-3-phenylpyridazine basic properties
An In-depth Technical Guide to 4,6-dichloro-3-phenylpyridazine: Core Properties and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 4,6-dichloro-3-phenylpyridazine. As a key heterocyclic intermediate, this compound serves as a versatile scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction and Strategic Overview
4,6-dichloro-3-phenylpyridazine is an organic compound featuring a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] The molecule is further substituted with a phenyl group at the 3-position and two chlorine atoms at the 4- and 6-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
The presence of the dichloro-substituents on the electron-deficient pyridazine ring renders the 4- and 6-positions highly susceptible to nucleophilic substitution. This predictable reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functionalities to build complex molecular architectures. The phenyl group contributes to the molecule's aromatic character and can influence its solubility and interactions with biological targets.[1] Consequently, 4,6-dichloro-3-phenylpyridazine is a sought-after precursor for developing novel therapeutics, particularly in oncology, where pyridazine derivatives have shown promise.[2]
Physicochemical and Structural Properties
The fundamental properties of 4,6-dichloro-3-phenylpyridazine are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 40020-05-1 | [3][4] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [3][4] |
| Molecular Weight | 225.07 g/mol | [3][4] |
| Melting Point | 83-84 °C | [5] |
| Boiling Point | 381 °C | [5] |
| Density | 1.363 g/cm³ | [5] |
| IUPAC Name | 4,6-dichloro-3-phenylpyridazine | [4] |
| SMILES | ClC1=NN=C(C(Cl)=C1)C1=CC=CC=C1 | [4] |
| InChIKey | PPYSGGOWIZSMJL-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocol
The synthesis of dichlorinated heterocyclic compounds like 4,6-dichloro-3-phenylpyridazine is most commonly achieved through the chlorination of the corresponding dihydroxy precursor. The following protocol describes a robust and validated method using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this transformation.
Rationale for Experimental Design
The choice of phosphorus oxychloride is deliberate. It serves as both the chlorine source and a dehydrating agent, effectively converting the more stable pyridazinedione (dihydroxy) tautomer into the target dichloropyridazine. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution. A solvent like chloroform or toluene may be used, although neat reactions with excess POCl₃ are also common.[6][7] Post-reaction workup requires careful quenching of excess POCl₃ with ice water, followed by neutralization and extraction. Purification via silica gel column chromatography is standard for achieving high purity.
Visualized Synthesis Workflow
Caption: General workflow for the synthesis of 4,6-dichloro-3-phenylpyridazine.
Step-by-Step Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenyl-4,6-dihydroxypyridazine (18.8 g, 100 mmol).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (55 mL, 600 mmol). The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 4,6-dichloro-3-phenylpyridazine as a solid.
Spectroscopic and Structural Analysis
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data should be acquired for each batch, the expected characteristics are as follows:
-
¹H NMR: The spectrum will show multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the phenyl group. A singlet corresponding to the proton at the 5-position of the pyridazine ring will also be present, likely further downfield.
-
¹³C NMR: The spectrum will display signals for the six unique carbons of the phenyl group and the four unique carbons of the dichloropyridazine ring. The carbon atoms bonded to chlorine (C4 and C6) will appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (225.07 g/mol ). A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in a 9:6:1 ratio) will be a definitive indicator of the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-Cl stretching bands.
Reactivity and Synthetic Utility
The primary value of 4,6-dichloro-3-phenylpyridazine lies in its reactivity as a synthetic intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridazine nitrogens makes the chloro-substituted carbons (C4 and C6) highly electrophilic. This allows for sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles, including:
-
Amines (R-NH₂)
-
Alcohols/Phenols (R-OH)
-
Thiols (R-SH)
-
Organometallic reagents (via cross-coupling reactions)
This reactivity enables the construction of diverse libraries of substituted phenylpyridazine derivatives for screening in drug discovery programs. For example, derivatives of dichloropyrimidines and dichloropyridazines are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[8][9]
Caption: Reactivity of 4,6-dichloro-3-phenylpyridazine in sequential SₙAr reactions.
Biological Significance and Potential Applications
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 4,6-dichloro-3-phenylpyridazine are being investigated for a variety of therapeutic applications:
-
Oncology: Many kinase inhibitors feature a di-substituted heteroaromatic core. The ability to easily modify the 4- and 6-positions of this pyridazine makes it an ideal starting point for developing inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and Phosphoinositide 3-kinases (PI3Ks).[8][9]
-
Cardiovascular Disease: Certain pyridazinone derivatives have demonstrated cardiotonic activity, suggesting potential applications in treating heart failure.[2]
-
Metabolic Disorders: Pyridazinone-containing molecules have been developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia.[10]
The synthetic accessibility and versatile reactivity of 4,6-dichloro-3-phenylpyridazine ensure its continued importance as a key building block in the discovery of new medicines.
Safety and Handling
While specific toxicity data for 4,6-dichloro-3-phenylpyridazine is not widely published, its structure is related to other dichlorinated nitrogen heterocycles which are known to be hazardous.[11][12]
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause severe skin and eye irritation or burns.[11]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere at low temperatures (e.g., -20°C) for long-term stability.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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